Histidinal
CAS No.: 106404-06-2
Cat. No.: VC20750116
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106404-06-2 |
|---|---|
| Molecular Formula | C6H9N3O |
| Molecular Weight | 139.16 g/mol |
| IUPAC Name | (2S)-2-amino-3-(1H-imidazol-5-yl)propanal |
| Standard InChI | InChI=1S/C6H9N3O/c7-5(3-10)1-6-2-8-4-9-6/h2-5H,1,7H2,(H,8,9)/t5-/m0/s1 |
| Standard InChI Key | VYOIELONWKIZJS-YFKPBYRVSA-N |
| Isomeric SMILES | C1=C(NC=N1)C[C@@H](C=O)N |
| SMILES | C1=C(NC=N1)CC(C=O)N |
| Canonical SMILES | C1=C(NC=N1)CC(C=O)N |
Introduction
Chemical Structure and Properties
Structural Relationship to Histidine
Histidinal can be characterized as a derivative of histidine where the carboxylic acid group has been reduced to an aldehyde function. While histidine contains an α-amino group, a carboxylic acid group, and an imidazole side chain , histidinal would maintain the same core structure with the critical replacement of the -COOH group with a -CHO (aldehyde) group.
The structural comparison can be represented as follows:
Imidazole Properties
Like histidine, histidinal would retain the important imidazole ring that provides unique chemical properties. In histidine, this imidazole side chain has a pKa of approximately 6.0, allowing it to be partially protonated under physiological conditions . This distinctive property would likely be preserved in histidinal, though potentially with altered pKa values due to the presence of the aldehyde group instead of the carboxylic acid.
Analytical Detection Methods
Chromatographic Analysis
Based on techniques used for histidine and histidine dipeptides, potential methods for histidinal detection might include:
Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy, which has been used successfully to quantify histidine-containing dipeptides in a non-invasive manner , might be adaptable for histidinal detection, though the aldehyde group would create a distinctive signal pattern compared to the carboxylic acid in histidine.
Research Challenges and Considerations
Detection Challenges
The detection of histidinal in biological systems would face similar challenges to those encountered with histidine, which include its high hydrophilicity and poor retention on reverse-phase HPLC columns, as well as limited absorbance in the UV-Visible range . The aldehyde group might provide additional detection possibilities through specific aldehyde-reactive agents.
Differentiation from Related Compounds
Distinguishing histidinal from histidine and other related compounds would be crucial in analytical settings. Techniques like MS/MS might be particularly valuable for this differentiation, offering both structural information and high sensitivity.
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